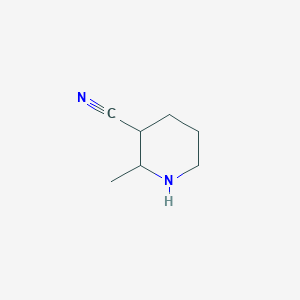![molecular formula C7H5NOS B14788320 Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
Thieno[3,2-b]pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thienopyridone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThienopyridone is known for its role as an inhibitor of protein phosphatases, making it a valuable compound in cancer research and other therapeutic areas .
準備方法
Synthetic Routes and Reaction Conditions: Thienopyridone can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-phenylamino-2,4-dicarbonitrile with ethyl cyanoacetate or diethyl malonate in the presence of ammonium acetate and acetic acid at elevated temperatures . Another method includes the condensation of 4-bromo acetophenone with vetraldehyde, followed by reaction with 2-cyanothioacetamide to yield thienopyridone derivatives .
Industrial Production Methods: Industrial production of thienopyridone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer techniques and controlled reaction environments are common practices to achieve efficient production .
化学反応の分析
Types of Reactions: Thienopyridone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate . Photooxygenation is another reaction that yields more potent inhibitors .
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate, potassium hydrogen sulfate, potassium sulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reactions with halogenated compounds to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted thienopyridone derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Thienopyridone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
作用機序
Thienopyridone exerts its effects primarily by inhibiting protein phosphatases. It targets the catalytic cysteine residue of phosphatases, leading to their oxidation and subsequent inhibition . This mechanism is particularly effective against phosphatases of regenerating liver, which are implicated in cancer cell proliferation and metastasis .
類似化合物との比較
Thienopyrimidine: Another heterocyclic compound with similar biological activities, particularly in anticancer research.
Thienopyridine: The parent compound of thienopyridone, known for its antiplatelet activity.
Furopyridine: Exhibits various pharmacological properties, including antihypertensive and antimicrobial activities.
Uniqueness of Thienopyridone: Thienopyridone is unique due to its specific inhibition of protein phosphatases through oxidation of the catalytic cysteine residue. This selective inhibition makes it a valuable tool in cancer research and other therapeutic areas .
特性
分子式 |
C7H5NOS |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
thieno[3,2-b]pyridine 1-oxide |
InChI |
InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H |
InChIキー |
PLFPURRZLGMMCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CS2=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)








![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
